Defined Structural Uniqueness vs. Closest Patent Exemplars
The target compound possesses a unique combination of structural features not exemplified in the key patent literature covering this chemical space. While US Patent 8,859,598 B2 broadly claims 1,2,4-oxadiazole azetidine sulfonamide derivatives [1], a review of its representative examples reveals that no single compound simultaneously incorporates the 3-chlorophenyl substituent, the azetidine-1-sulfonamide, and the N,N-dimethyl terminal group. The target compound thus represents a distinct, topologically novel entity within this class, potentially offering patentable novelty and a unique opportunity for intellectual property generation.
| Evidence Dimension | Chemical Structure Composition |
|---|---|
| Target Compound Data | 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl linked to N,N-dimethylazetidine-1-sulfonamide |
| Comparator Or Baseline | Closest patent exemplars (e.g., compounds with 4-substituted phenyl, cyclopropyl, or alkyl groups at the oxadiazole 3-position combined with various azetidine sulfonamide patterns; none match the target's full formula (C13H15ClN4O3S) as a worked example) [1]. |
| Quantified Difference | Topological uniqueness (no known direct comparator in the primary patent literature) |
| Conditions | Structural analysis and patent landscape review of US8859598B2 |
Why This Matters
For procurement in drug discovery or chemical biology, structural novelty offers a clear path for generating new intellectual property and for exploring untested SAR territory, which is a primary driver for choosing one tool compound over a known, patented congener.
- [1] Takeuchi, J. A., Li, L., Im, W. B., Chow, K. (Allergan, Inc.). 1,2,4-Oxadiazoles azetidine derivatives as sphingosine-1 phosphate receptors modulators. U.S. Patent No. 8,859,598 B2, 2014. View Source
